molecular formula C7H9BClNO2 B2758744 (3-Amino-5-chloro-2-methylphenyl)boronic acid CAS No. 2377608-75-6

(3-Amino-5-chloro-2-methylphenyl)boronic acid

Cat. No. B2758744
CAS RN: 2377608-75-6
M. Wt: 185.41
InChI Key: CRQJHRDJMULJOM-UHFFFAOYSA-N
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Description

“(3-Amino-5-chloro-2-methylphenyl)boronic acid” is a type of boronic acid. Boronic acids are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .


Synthesis Analysis

The synthesis of boronic acids often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . Various methods for the preparation of α-aminoboronic acids, which could be relevant to the synthesis of “(3-Amino-5-chloro-2-methylphenyl)boronic acid”, have been described .


Molecular Structure Analysis

The molecular structure of “(3-Amino-5-chloro-2-methylphenyl)boronic acid” can be represented by the linear formula C7H9BClNO2 . The InChI code for this compound is 1S/C7H9BClNO2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3,11-12H,10H2,1H3 .


Chemical Reactions Analysis

Boronic acids, including “(3-Amino-5-chloro-2-methylphenyl)boronic acid”, can participate in various chemical reactions. For instance, they can undergo reversible click chemistries, which have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(3-Amino-5-chloro-2-methylphenyl)boronic acid” include a molecular weight of 185.42 . The compound is hygroscopic .

Scientific Research Applications

Synthesis of Borinic Acid Derivatives

Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The synthesis of diarylborinic acids and their four-coordinated analogs has seen recent advances .

Cross-Coupling Reactions

Borinic acids, including (3-Amino-5-chloro-2-methylphenyl)boronic acid, have been used in cross-coupling reactions . These reactions are fundamental in modern organic chemistry for the construction of carbon–carbon or carbon–heteroatom bonds .

Catalysis

Borinic acids are used in catalysis . For instance, they can catalyze regioselective functionalization of diols, carbohydrates, or epoxide ring opening reactions .

Medicinal Chemistry

In the field of medicinal chemistry, borinic acids have shown potential. They have been used as bioactive compounds .

Polymer or Optoelectronics Materials

Borinic acids are used in the creation of polymer or optoelectronics materials . Their unique properties make them suitable for these applications.

Dynamic Click Chemistry

Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions in dynamic click chemistry . This chemistry has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .

Sensing Applications

Boronic acids have been used in the development of sensors . For example, a fluorescent sensor combining boronic acid and pyrene was studied and used as a sensor for catechol and its amino-derivatives .

Material Chemistry

The fundamental reactivity of borinic acids with assorted nucleophiles at variable pHs is of utmost importance to any stimuli-responsive biological and material chemistry explorations .

Future Directions

Boronic acids, including “(3-Amino-5-chloro-2-methylphenyl)boronic acid”, are increasingly being used in diverse areas of research . Their interactions with diols and strong Lewis bases have led to their utility in various sensing applications . Future research may focus on further exploring these interactions and developing new applications for boronic acids.

Relevant Papers Several papers have been published on the topic of boronic acids. For instance, a review paper published in 2013 provides a comprehensive overview of the uses and applications of boronic acids . Another paper discusses the synthesis of α-aminoboronic acids , which could be relevant to the synthesis of “(3-Amino-5-chloro-2-methylphenyl)boronic acid”. A paper on the selection of boron reagents for Suzuki–Miyaura coupling also provides valuable insights .

Mechanism of Action

properties

IUPAC Name

(3-amino-5-chloro-2-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BClNO2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3,11-12H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQJHRDJMULJOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1C)N)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Amino-5-chloro-2-methylphenyl)boronic acid

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